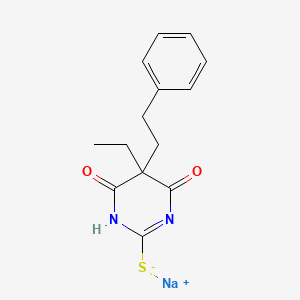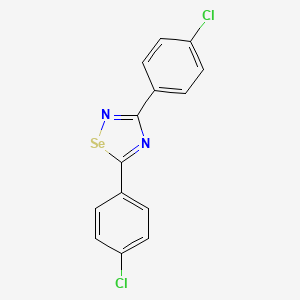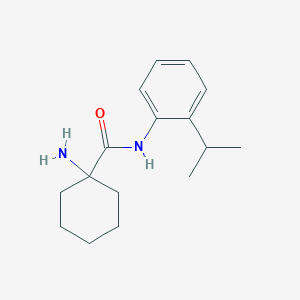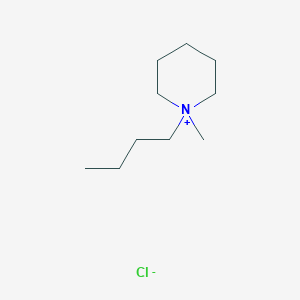![molecular formula C22H26ClF3O4S B13790403 2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrilium ring substituted with a chlorophenyl group and two tert-butyl groups, making it a subject of interest for researchers in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt typically involves a multi-step process. The initial step often includes the preparation of the pyrrilium ring, followed by the introduction of the chlorophenyl group through a substitution reaction. The tert-butyl groups are then added via alkylation reactions. The final step involves the formation of the salt, which is achieved by treating the compound with an appropriate acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyrrilium derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted pyrrilium salts, oxidized derivatives, and reduced forms of the original compound.
科学研究应用
(E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of (E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction often leads to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
Dichloroaniline: Shares structural similarities but differs in its functional groups and reactivity.
Phospholipids: Amphipathic compounds with both polar and nonpolar parts, similar in their ability to interact with biological membranes.
Uniqueness
(E)-4-(2-(Chlorophenyl)ethenyl-2,6-bis(1,1-dimethylethyl)pyrrilium salt is unique due to its specific substitution pattern and the presence of the pyrrilium ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C22H26ClF3O4S |
|---|---|
分子量 |
479.0 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate |
InChI |
InChI=1S/C21H26ClO.CHF3O3S/c1-20(2,3)18-13-16(14-19(23-18)21(4,5)6)8-7-15-9-11-17(22)12-10-15;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1/b8-7+; |
InChI 键 |
YBPVBOSVARHFRO-USRGLUTNSA-M |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)/C=C/C2=CC=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



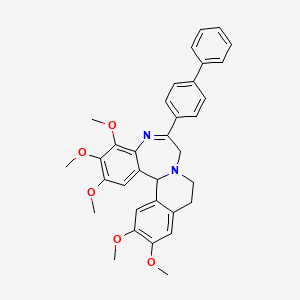
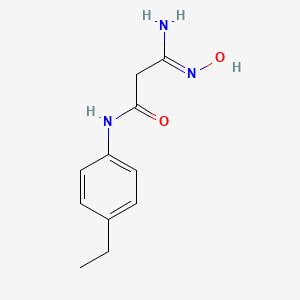
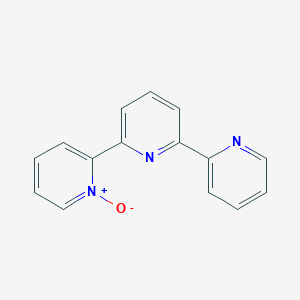

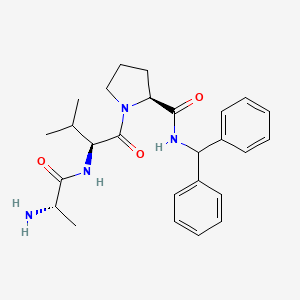
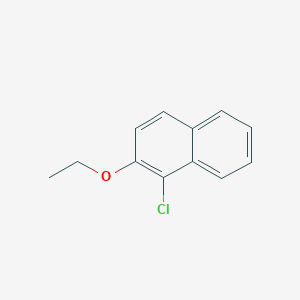
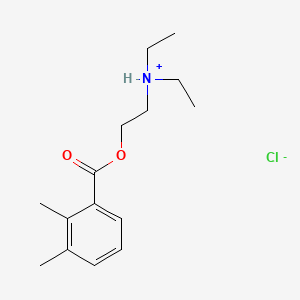
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
